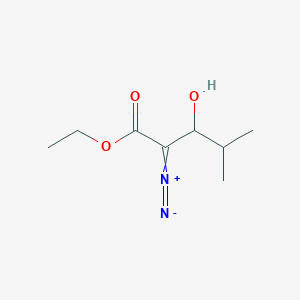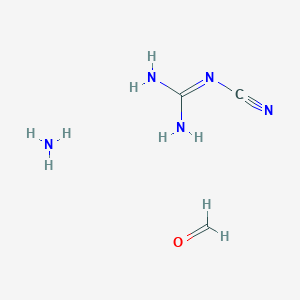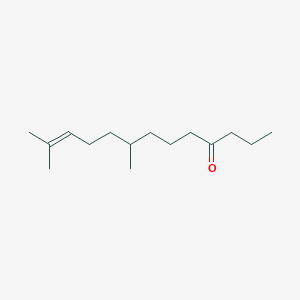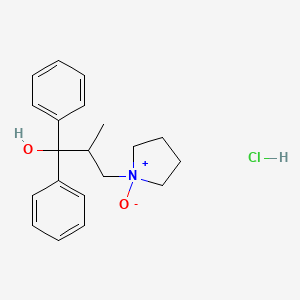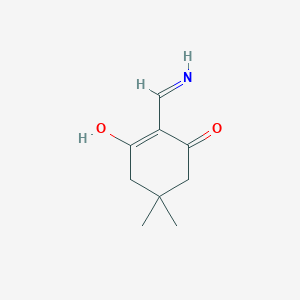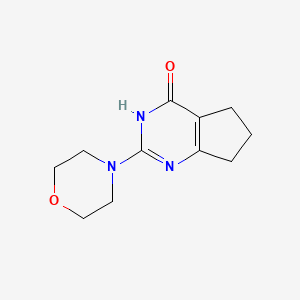![molecular formula C13H20S2 B14681942 Benzene, [2,2-bis(ethylthio)propyl]- CAS No. 36306-32-8](/img/structure/B14681942.png)
Benzene, [2,2-bis(ethylthio)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [2,2-bis(ethylthio)propyl]- is an organic compound with the molecular formula C13H20S2 It is a derivative of benzene, where the benzene ring is substituted with a [2,2-bis(ethylthio)propyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [2,2-bis(ethylthio)propyl]- typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2,2-bis(ethylthio)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: On an industrial scale, the production of Benzene, [2,2-bis(ethylthio)propyl]- follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, [2,2-bis(ethylthio)propyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (e.g., Cl2, Br2), nitrating agents (e.g., HNO3/H2SO4), alkyl halides (e.g., R-Cl) with Lewis acid catalysts.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzene, [2,2-bis(ethylthio)propyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, [2,2-bis(ethylthio)propyl]- involves its interaction with molecular targets through its functional groups. The [2,2-bis(ethylthio)propyl] group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- Benzene, [2,2-bis(methylthio)propyl]-
- Benzene, [2,2-bis(phenylthio)propyl]-
- Benzene, [2,2-bis(ethylthio)butyl]-
Comparison: Benzene, [2,2-bis(ethylthio)propyl]- is unique due to the presence of the [2,2-bis(ethylthio)propyl] group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity. For instance, the ethylthio groups can influence the compound’s lipophilicity and ability to interact with biological membranes, making it distinct from compounds with methylthio or phenylthio groups .
Propriétés
Numéro CAS |
36306-32-8 |
|---|---|
Formule moléculaire |
C13H20S2 |
Poids moléculaire |
240.4 g/mol |
Nom IUPAC |
2,2-bis(ethylsulfanyl)propylbenzene |
InChI |
InChI=1S/C13H20S2/c1-4-14-13(3,15-5-2)11-12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
Clé InChI |
UYVRIMXSOWRTSP-UHFFFAOYSA-N |
SMILES canonique |
CCSC(C)(CC1=CC=CC=C1)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




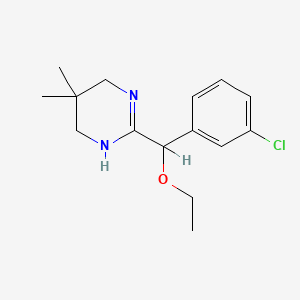
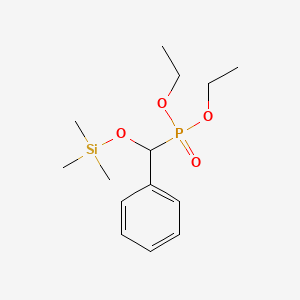
![1,6-Dimethylbicyclo[4.1.0]hept-3-ene](/img/structure/B14681879.png)

